3-(3-Chlorocyclobutyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a chlorocyclobutyl group and a methylthio group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the chlorocyclobutyl and methylthio groups with a triazine ring-forming reagent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine, under reflux or at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorocyclobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide as a solvent, and catalysts such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino or thio-substituted triazine derivatives.
Scientific Research Applications
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorocyclobutyl and methylthio groups can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorocyclobutyl)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the methylthio group, which may result in different chemical and biological properties.
6-(Methylthio)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the chlorocyclobutyl group, affecting its reactivity and applications.
3-(3-Chlorocyclobutyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione: Contains an ethylthio group instead of a methylthio group, which can alter its chemical behavior and biological activity.
Uniqueness
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the chlorocyclobutyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(3-Chlorocyclobutyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial and anticancer activities.
- Molecular Formula : C8H10ClN3O2S
- Molecular Weight : 247.70 g/mol
- CAS Number : 51235-21-3
- IUPAC Name : 3-(3-chlorocyclobutyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione
The compound features a chlorocyclobutyl group and a methylthio group attached to a triazine ring, which contributes to its unique reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Common solvents include dichloromethane or acetonitrile with catalysts like triethylamine or pyridine. The synthesis pathway can be summarized as follows:
- Starting Materials : Appropriate chlorocyclobutyl and methylthio precursors.
- Reaction Conditions : Use of reflux or room temperature conditions.
- Final Product : Formation of the triazine derivative.
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds containing triazine structures, it was found that certain derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity (Zone of Inhibition in mm) |
---|---|
Escherichia coli (G-) | Moderate |
Klebsiella pneumoniae (G-) | Weak |
Staphylococcus aureus (G+) | Strong |
Streptococcus mutans (G+) | Variable |
The compound's antibacterial efficacy was measured using the agar diffusion method, where it showed promising results against Staphylococcus aureus and moderate activity against Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism of action is hypothesized to involve the inhibition of specific kinases involved in cancer cell proliferation. This aligns with findings from related compounds in the triazine family that have been investigated for their potential as kinase inhibitors .
The biological activity of this compound is thought to be mediated through interactions with various molecular targets:
- Enzyme Inhibition : The chlorocyclobutyl group may enhance binding affinity to enzyme active sites.
- Receptor Modulation : The methylthio group could influence receptor interactions leading to altered signal transduction pathways.
Case Studies
A case study published in Revista Bionatura highlighted the synthesis and biological evaluation of related triazine compounds. It reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against multiple strains .
Properties
CAS No. |
51235-21-3 |
---|---|
Molecular Formula |
C8H10ClN3O2S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
3-(3-chlorocyclobutyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H10ClN3O2S/c1-15-6-10-7(13)12(8(14)11-6)5-2-4(9)3-5/h4-5H,2-3H2,1H3,(H,10,11,13,14) |
InChI Key |
RQOBVRBBACLBSB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)N(C(=O)N1)C2CC(C2)Cl |
Origin of Product |
United States |
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